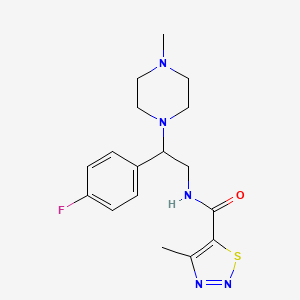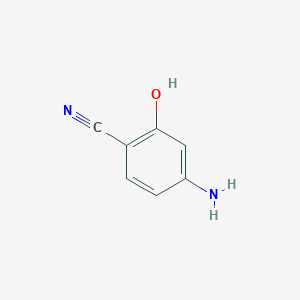![molecular formula C21H26N6O3 B2628096 1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923382-32-5](/img/structure/B2628096.png)
1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound islong to the class of purines, which are important in a number of biological processes due to their presence in DNA and RNA. It also contains a triazine ring, which is a type of heterocyclic compound. The methoxyethyl and methylbenzyl groups are likely to influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the purine and triazine rings. The methoxyethyl and methylbenzyl groups could introduce some steric hindrance .Chemical Reactions Analysis
Purines and triazines can undergo a variety of reactions, including alkylation, acylation, and various types of substitution reactions .Physical And Chemical Properties Analysis
The compound’s properties would be influenced by its functional groups. For example, the methoxyethyl group could increase its solubility in organic solvents .Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
- A study by Ashour et al. (2012) reported the synthesis of triazino and triazolo[4,3-e]purine derivatives with significant in vitro anticancer and antimicrobial activities. One compound showed considerable activity against melanoma, non-small lung cancer, and breast cancer. Another compound displayed moderate anti-HIV-1 activity (Ashour et al., 2012).
Synthesis and Biological Evaluation
- Ueda et al. (1987) synthesized novel heterocycles, including triazino[3,2-f]purines, and examined their biological activities. They reported that one compound was active against P 388 leukemia (Ueda et al., 1987).
- Hassan et al. (2017) utilized 6-mercaptopurine for synthesizing various fused purine analogues, including triazino[4,3-i]purines. Several compounds were tested for anticancer activity, with some showing potent activity against multiple cancer cell lines (Hassan et al., 2017).
Synthesis Methods and Chemical Behavior
- Simo et al. (2000) focused on the synthesis of a series of pyrimido[1,2,3-cd]purine-8,10-dione derivatives. Their work provides insights into the chemical behavior and synthesis methods of related purine derivatives (Simo et al., 2000).
Antiviral Activity
- Kim et al. (1978) described the chemical synthesis of new class purine analogues, including imidazo[1,2-a]-s-triazine nucleosides, showing moderate antiviral activity against rhinovirus (Kim et al., 1978).
Structural and Synthetic Studies
- Studies by Čimo et al. (1995) and others have focused on the synthesis and structural characterization of various purinediones and triazine derivatives, contributing to the understanding of the molecular structure of these compounds (Čimo et al., 1995).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-13-7-6-8-16(11-13)12-25-19(28)17-18(24(4)21(25)29)22-20-26(9-10-30-5)23-14(2)15(3)27(17)20/h6-8,11,15H,9-10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPZJHGUGYKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2628013.png)
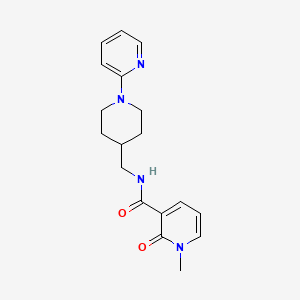
![5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628018.png)
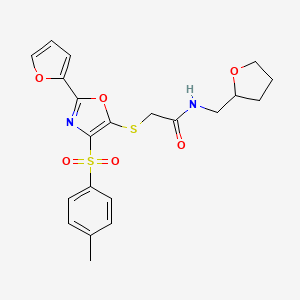
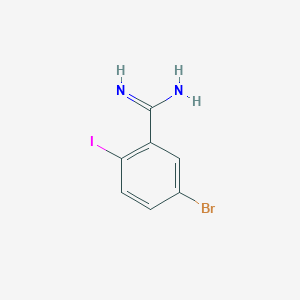
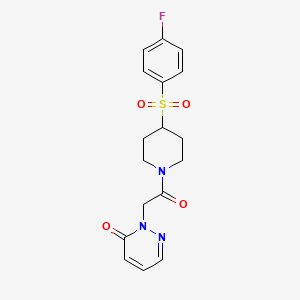
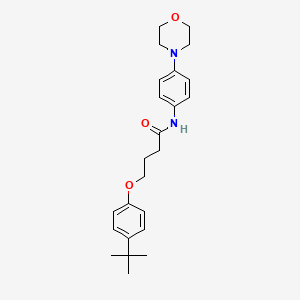
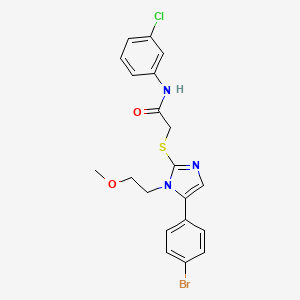
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628025.png)
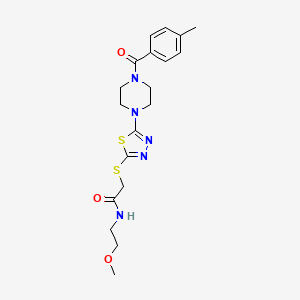
![2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2628030.png)
![1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile](/img/structure/B2628031.png)
